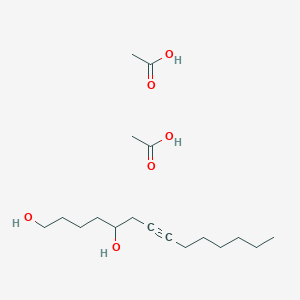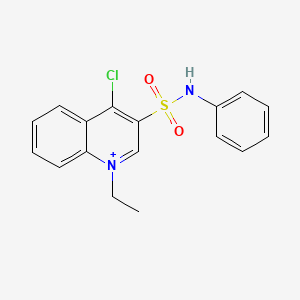
4-Chloro-1-ethyl-3-(phenylsulfamoyl)quinolin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline derivatives are significant due to their diverse biological activities and their role in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethyl-3-(phenylsulfamoyl)quinolin-1-ium typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroquinoline, ethyl iodide, and phenylsulfonamide.
Alkylation: The first step involves the alkylation of 4-chloroquinoline with ethyl iodide in the presence of a base like potassium carbonate. This reaction forms 4-chloro-1-ethylquinoline.
Sulfamoylation: The next step is the sulfamoylation of 4-chloro-1-ethylquinoline with phenylsulfonamide. This reaction is typically carried out in the presence of a catalyst such as triethylamine.
Quaternization: Finally, the quaternization of the resulting compound with a suitable quaternizing agent, such as methyl iodide, yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-ethyl-3-(phenylsulfamoyl)quinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Applications De Recherche Scientifique
4-Chloro-1-ethyl-3-(phenylsulfamoyl)quinolin-1-ium has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives. It serves as a precursor for various chemical transformations and functionalization reactions.
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine: The compound’s pharmacological properties are explored for the development of new therapeutic agents. It has shown promise in preclinical studies for the treatment of infectious diseases and cancer.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique chemical structure allows for the creation of novel compounds with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-ethyl-3-(phenylsulfamoyl)quinolin-1-ium involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroquinoline: A precursor in the synthesis of 4-Chloro-1-ethyl-3-(phenylsulfamoyl)quinolin-1-ium, known for its antimicrobial properties.
1-Ethylquinoline:
Phenylsulfonamide: A sulfonamide derivative with various biological activities.
Uniqueness
This compound stands out due to its unique combination of a quinoline core, an ethyl group, and a phenylsulfamoyl moiety This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development
Propriétés
Numéro CAS |
198829-37-7 |
|---|---|
Formule moléculaire |
C17H16ClN2O2S+ |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
4-chloro-1-ethyl-N-phenylquinolin-1-ium-3-sulfonamide |
InChI |
InChI=1S/C17H16ClN2O2S/c1-2-20-12-16(17(18)14-10-6-7-11-15(14)20)23(21,22)19-13-8-4-3-5-9-13/h3-12,19H,2H2,1H3/q+1 |
Clé InChI |
CEIMUGHULMBYRL-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1=CC(=C(C2=CC=CC=C21)Cl)S(=O)(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
![(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane]](/img/structure/B15166616.png)

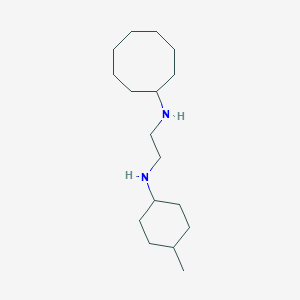
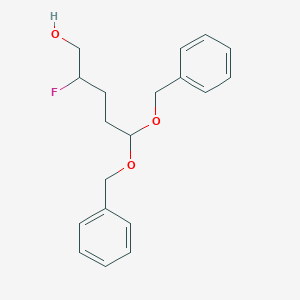
![4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine](/img/structure/B15166643.png)

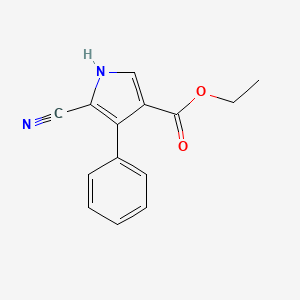

![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
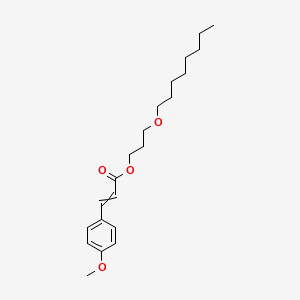
![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)
